(1Z)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a pyrroloquinoline core, which contributes to its distinctive chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Construction of the Pyrroloquinoline Core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes, followed by cyclization.
Final Assembly: The benzodioxole and pyrroloquinoline intermediates are then coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions, to yield the final compound
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in its ability to inhibit certain enzymes and interact with biological macromolecules.
Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for further drug development
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one include:
1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Differing by the methoxy group, this compound exhibits slightly different reactivity and biological activity.
1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one:
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H22N2O4/c1-5-27-15-9-16-13(2)11-23(3,4)25-21(16)17(10-15)20(22(25)26)24-14-6-7-18-19(8-14)29-12-28-18/h6-11H,5,12H2,1-4H3 |
InChI Key |
PPPIFQSRVRHXJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCO5)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.